Palmitoyl Tetrapeptide-3/7
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Palmitoyl Tetrapeptide-3/7 is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Resin Loading: The first amino acid is attached to a solid resin.
Deprotection: The protecting group on the amino acid is removed to allow the next amino acid to couple.
Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
In industrial settings, the synthesis of this compound is scaled up using automated peptide synthesizers, which streamline the SPPS process. The use of high-throughput synthesizers allows for the efficient production of large quantities of the peptide with high purity. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Palmitoyl Tetrapeptide-3/7 primarily undergoes peptide bond formation during its synthesis. Other reactions it may undergo include:
Oxidation: The peptide can undergo oxidation, particularly at the methionine or cysteine residues if present.
Reduction: Disulfide bonds, if formed, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted during synthesis to create analogs with different properties.
Common Reagents and Conditions
Coupling Reagents: Carbodiimides (e.g., DCC, EDC) and uronium salts (e.g., HBTU, HATU) are commonly used to activate carboxyl groups for peptide bond formation.
Deprotection Reagents: Trifluoroacetic acid (TFA) is used to remove protecting groups from amino acids.
Oxidizing Agents: Hydrogen peroxide or iodine can be used for oxidation reactions.
Reducing Agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used for reduction reactions.
Major Products Formed
The primary product formed is the this compound itself. Depending on the specific synthesis route and conditions, analogs or derivatives with modified amino acid sequences or additional functional groups may also be produced .
Scientific Research Applications
Chemistry
In chemistry, Palmitoyl Tetrapeptide-3/7 is studied for its ability to form stable peptide bonds and its potential use in the synthesis of other bioactive peptides. Its stability and ease of synthesis make it a valuable model compound for peptide research .
Biology
Biologically, this compound is known for its anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines, making it useful in studies related to inflammation and immune response .
Medicine
In medicine, this peptide is explored for its potential therapeutic applications in wound healing and skin regeneration. Its ability to stimulate collagen production and improve skin elasticity makes it a candidate for treating skin conditions and promoting tissue repair .
Industry
In the cosmetic industry, this compound is widely used in anti-aging products. It is incorporated into creams, serums, and lotions to reduce the appearance of wrinkles and improve skin texture. Its efficacy in enhancing skin hydration and elasticity is well-documented .
Mechanism of Action
Palmitoyl Tetrapeptide-3/7 exerts its effects by acting as a cell-signaling molecule. It binds to specific receptors on the surface of skin cells, triggering a cascade of biochemical events that lead to increased collagen synthesis and reduced inflammation. The peptide mimics the activity of natural growth factors, promoting the regeneration of the extracellular matrix and enhancing skin firmness .
Comparison with Similar Compounds
Similar Compounds
Palmitoyl Pentapeptide-4:
Acetyl Hexapeptide-8:
Copper Tripeptide-1: This peptide has wound-healing and anti-inflammatory properties similar to Palmitoyl Tetrapeptide-3/7 but includes a copper ion in its structure.
Uniqueness
This compound is unique due to its specific amino acid sequence and its dual action of stimulating collagen production while reducing inflammation. This combination makes it particularly effective in anti-aging skincare formulations, providing both structural support and soothing effects to the skin .
Properties
IUPAC Name |
2-[[1-[5-amino-2-[[2-(hexadecanoylamino)acetyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H62N8O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-29(44)39-24-30(45)40-25(20-21-28(35)43)32(47)42-23-16-18-27(42)31(46)41-26(33(48)49)17-15-22-38-34(36)37/h25-27H,2-24H2,1H3,(H2,35,43)(H,39,44)(H,40,45)(H,41,46)(H,48,49)(H4,36,37,38) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHRKJQSLKLYWBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NCC(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H62N8O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
694.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.